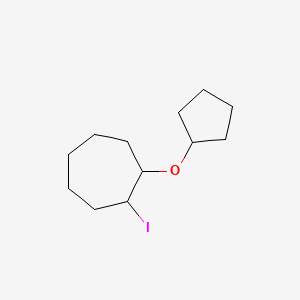![molecular formula C11H11N3O B13312922 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromoacetylpyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[5-(4-methylpyrazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)10-3-4-11(9(2)15)12-6-10/h3-7H,1-2H3 |
InChI Key |
KAFAQGLINIDDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CN=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



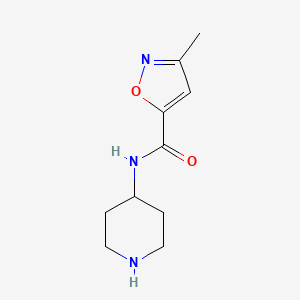
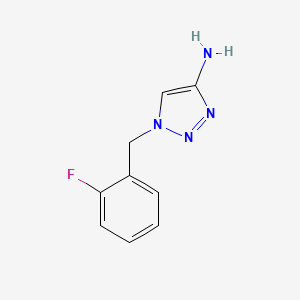
![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)
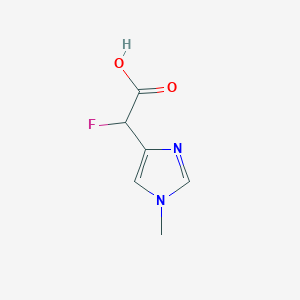

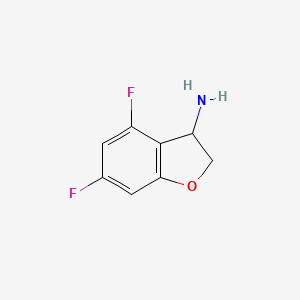

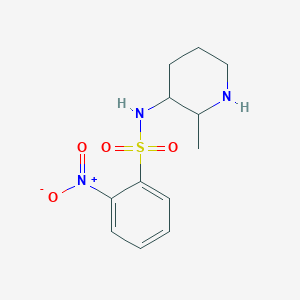
![4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)

![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)
